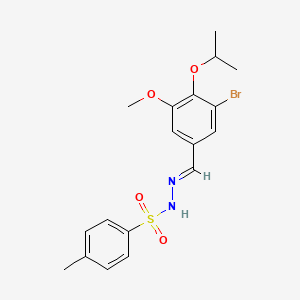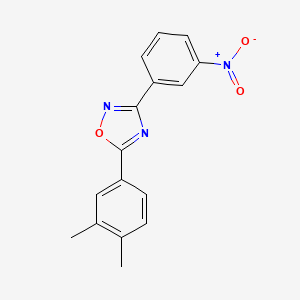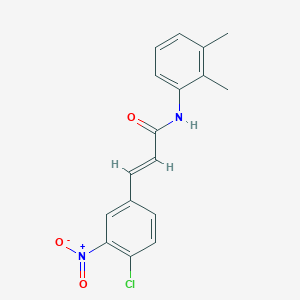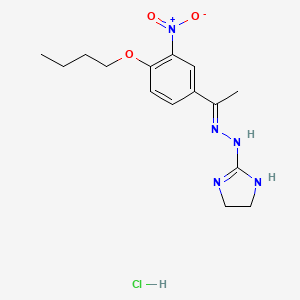
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide, also known as PQ-10, is a synthetic compound that belongs to the class of quinoxaline derivatives. PQ-10 has been studied extensively for its potential use in the field of medicinal chemistry due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to activate the p53 tumor suppressor pathway. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential. Another limitation of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For the study of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. This compound may also be studied for its potential use in combination with other anticancer drugs or as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of novel synthesis methods and formulations may improve the bioavailability and pharmacokinetics of this compound.
Métodos De Síntesis
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide can be synthesized through a variety of methods, including the reaction of 4-chlorophenylhydrazine with 2-methoxy-1,4-phenylenediamine in the presence of a suitable oxidant. Another method involves the reaction of 4-chloroaniline with 2-methoxy-1,4-benzoquinone in the presence of a base.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce motor deficits in animal models.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-18-13-5-3-2-4-12(13)17(20)14(15(18)19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGTZSKIWARBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)




![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)